(2R)-N~1~-(3,4-dimethylphenyl)-N~2~-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrrolidine-1,2-dicarboxamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrrolidine ring, which is a type of non-aromatic five-membered ring with one nitrogen atom. It also has a thiazole ring, which is a type of aromatic heterocycle with one sulfur atom and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole ring is aromatic, meaning it has a stable, resonant structure. The pyrrolidine ring is not aromatic but is still relatively stable due to the presence of the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the amide group would likely make this compound polar and potentially soluble in polar solvents. Its melting and boiling points would depend on factors like the size and shape of the molecule and the types of intermolecular forces present .Scientific Research Applications
- Result : Ternary all-PSCs containing 20 wt% PYO-V achieved an efficiency of 18.5%, the highest reported value for all-PSCs with a VOC exceeding 0.93 V. Additionally, PYO-V demonstrated versatile applications in indoor photovoltaics, achieving over 24% efficiency in indoor all-PSCs .
All-Polymer Solar Cells (all-PSCs)
Climate Change Adaptation Solutions
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. If it shows bioactivity, it could be studied further as a potential drug. Alternatively, if it has interesting chemical or physical properties, it could be studied for potential use in materials or other applications .
properties
IUPAC Name |
ethyl 4-[[2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5S/c1-3-11-27-20(30)18-19(25-22(34-18)26-12-5-6-13-26)28(23(27)32)14-17(29)24-16-9-7-15(8-10-16)21(31)33-4-2/h7-10H,3-6,11-14H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMKVNBDHRWKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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